4-(benzoylamino)-N-methylbenzamide
Description
4-(Benzoylamino)-N-methylbenzamide is a benzamide derivative characterized by a benzoylamino (-NHCOC₆H₅) substituent at the para position of the benzene ring and an N-methyl (-NHCH₃) group on the amide nitrogen.
Benzamides are widely studied for their pharmacological and industrial applications, ranging from enzyme inhibitors (e.g., SCD1 inhibitors) to diagnostic agents (e.g., pancreatic function tests) . The benzoylamino group enhances molecular rigidity and influences binding interactions, while the N-methyl group may improve metabolic stability and solubility .
Properties
IUPAC Name |
4-benzamido-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-16-14(18)12-7-9-13(10-8-12)17-15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRQHDXKIMKLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzoylamino)-N-methylbenzamide typically involves the reaction of benzoyl chloride with N-methylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
N-methylbenzamide+benzoyl chloride→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the benzoylamino group to an amine group.
Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of benzoyl oxides.
Reduction: Formation of N-methylbenzylamine.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
4-(Benzoylamino)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(benzoylamino)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs): Compounds like 4-bromo-N-(2-nitrophenyl)benzamide (Br and NO₂ substituents) exhibit enhanced stability and π-π stacking interactions in crystallographic studies . These groups may reduce electron density, affecting binding to hydrophobic enzyme pockets.
- Benzoylamino vs. Sulfonamide: Sulfonamide derivatives (e.g., N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide) show EGFR tyrosine kinase inhibition, highlighting the role of sulfonamide in targeting ATP-binding sites .
Key Differences and Challenges
- Solubility: N-Methylation (as in this compound) generally enhances solubility compared to non-methylated analogs like N-(2-nitrophenyl)-4-bromo-benzamide, which may require co-solvents for biological testing .
- Synthetic Complexity: Derivatives with multiple aromatic rings (e.g., C.I. Pigment Violet 25) require intricate multi-step syntheses, whereas simpler analogs like N-(4-methylphenyl)benzamide are accessible in fewer steps .
- Biological Specificity: The presence of heterocycles (e.g., thiazole in SCD1 inhibitors) confers target specificity, unlike unsubstituted benzamides, which may exhibit broader interactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(benzoylamino)-N-methylbenzamide, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via amide coupling using benzoyl chloride derivatives and N-methylbenzamide precursors. Key conditions include:
- Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps to reduce nitro intermediates (e.g., nitro to amino groups) .
- Solvents : Aprotic solvents like DMF or dichloromethane (DCM) for substitution reactions to minimize hydrolysis .
- Temperature : Reactions often proceed at 0–25°C to control exothermicity and prevent side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals: N-methyl protons at δ 2.8–3.2 ppm, aromatic protons (benzoyl and benzamide) at δ 7.2–8.1 ppm, and amide NH (if present) at δ 8.5–10 ppm .
- IR : Confirm amide C=O stretches at ~1650–1680 cm⁻¹ and N-H bends (if applicable) at ~3300 cm⁻¹ .
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (C₁₅H₁₄N₂O₂: 262.28 g/mol). Fragmentation patterns (e.g., loss of benzoyl group) aid structural validation .
Q. What are the common side products formed during synthesis, and how can they be minimized?
- Methodological Answer :
- Hydrolysis Byproducts : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of amide bonds .
- Oversubstitution : Control stoichiometry (e.g., 1:1 molar ratio of benzoyl chloride to N-methylbenzamide) to avoid di-substituted products .
- Detection : Monitor reactions via TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How do modifications to the benzamide core impact binding affinity to kinases like GSK-3, and what computational methods support SAR studies?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position to enhance hydrophobic interactions with kinase ATP-binding pockets .
- Computational Tools :
- Molecular Docking (AutoDock Vina) : Predict binding poses using GSK-3 crystal structures (PDB: 1Q3D) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- Free Energy Calculations (MM-PBSA) : Quantify binding affinities for SAR optimization .
Q. What strategies resolve discrepancies in biological activity data between in vitro and cell-based assays?
- Methodological Answer :
- Permeability Issues : Use Caco-2 cell models to assess compound permeability; modify logP (via substituents like -OCH₃) to enhance cellular uptake .
- Metabolic Stability : Conduct microsomal stability assays (human liver microsomes) to identify rapid degradation; introduce steric hindrance (e.g., methyl groups) to block metabolic sites .
- Assay Conditions : Standardize ATP concentrations (1–10 μM) in kinase assays to avoid false negatives from ATP competition .
Q. What experimental approaches investigate the compound’s inhibitory effects on enzymes, and how are conflicting data reconciled?
- Methodological Answer :
- Enzyme Assays : Use fluorescence polarization (FP) for high-throughput screening and surface plasmon resonance (SPR) for real-time kinetics .
- Data Normalization : Include positive controls (e.g., staurosporine for kinases) and normalize activity to protein concentration (Bradford assay) .
- Orthogonal Validation : Confirm hits with orthogonal assays (e.g., Western blot for downstream phosphorylation targets) .
Safety and Stability Considerations
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Mutagenicity : Conduct Ames testing (TA98 strain) if structural analogs show mutagenic alerts (e.g., benzothiazole derivatives). Use fume hoods and PPE (gloves, lab coats) .
- Storage : Store at –20°C under nitrogen to prevent oxidation; monitor stability via HPLC every 6 months .
- Waste Disposal : Follow local regulations for halogenated waste (if chlorine substituents present) .
Data Analysis and Optimization
Q. How should dose-response curves be analyzed for anticancer activity studies?
- Methodological Answer :
- Curve Fitting : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values; apply four-parameter logistic model .
- Statistical Validation : Replicate experiments ≥3 times; report mean ± SEM and use ANOVA for group comparisons .
- Selectivity Index : Compare IC₅₀ values in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293) to assess therapeutic window .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
